molecular formula C11H23NO B2749333 [(1-Methoxy-4,4-dimethylcyclohexyl)methyl](methyl)amine CAS No. 1878074-61-3

[(1-Methoxy-4,4-dimethylcyclohexyl)methyl](methyl)amine

Cat. No.: B2749333
CAS No.: 1878074-61-3
M. Wt: 185.311
InChI Key: UTTKNOOQISGUTP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(1-methoxy-4,4-dimethylcyclohexyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-10(2)5-7-11(13-4,8-6-10)9-12-3/h12H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTKNOOQISGUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(CNC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-4,4-dimethylcyclohexyl)methylamine typically involves the reaction of 1-methoxy-4,4-dimethylcyclohexanol with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of (1-Methoxy-4,4-dimethylcyclohexyl)methylamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as distillation and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-4,4-dimethylcyclohexyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

(1-Methoxy-4,4-dimethylcyclohexyl)methylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methoxy-4,4-dimethylcyclohexyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (1-Methoxy-4,4-dimethylcyclohexyl)methylamine
  • CAS No.: 1878074-61-3
  • Molecular Formula: C₁₁H₂₃NO
  • SMILES : CC1(CCC(CC1)(CNC)OC)C
  • Key Structural Features: A cyclohexane ring substituted with two methyl groups at C4, a methoxy group at C1, and a methylaminomethyl side chain .

Comparison with Structurally Related Compounds

4,4′-Dimethylaminorex (4,4′-DMAR)

  • Structure : Contains an oxazoline ring with methyl and aryl substitutions, unlike the cyclohexane backbone of the target compound.
  • Activity: A potent psychoactive stimulant with monoamine transporter inhibition (e.g., dopamine, norepinephrine) .
  • Key Differences :
    • The target compound lacks the oxazoline ring critical for 4,4′-DMAR’s stimulant effects.
    • The methoxy and methyl groups on the cyclohexane ring may reduce CNS penetration compared to 4,4′-DMAR’s planar structure .

4,4′-Methylenebis(cyclohexylamine) and Analogues

  • Structure : Cyclohexane rings linked by a methylene group, with primary amine functionalities.
  • Toxicity : Analogues like 2,2′-dimethyl-4,4′-methylenebis(cyclohexylamine) (CAS 6864-37-5) show respiratory and dermal toxicity due to primary amine reactivity .
  • Key Differences: The target compound’s secondary amine (methyl substitution) likely reduces reactivity and toxicity compared to primary amines. Methoxy substitution may enhance solubility in polar solvents compared to non-polar analogues .

[(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride

  • Structure: Piperidine ring with a methylaminomethyl side chain.
  • Properties : Higher rigidity due to the piperidine ring vs. cyclohexane; used in pharmaceutical intermediates .
  • Key Differences :
    • Piperidine’s nitrogen imparts stronger basicity than the target compound’s secondary amine.
    • The methoxy group in the target compound could alter metabolic stability .

Methyl Diethanolamine (MDEA)

  • Structure: Tertiary amine with two ethanol groups.
  • Application : Widely used in CO₂ capture due to amine-CO₂ interactions .
  • Key Differences :
    • The target compound’s lipophilic cyclohexane and methyl groups may reduce water solubility, limiting its utility in aqueous CO₂ capture systems.
    • Tertiary amines like MDEA exhibit slower reaction kinetics with CO₂ compared to secondary amines, suggesting the target compound’s secondary amine could offer faster binding .

1-(Aminomethyl)-N,N,4-trimethylcyclohexan-1-amine

  • Structure : Cyclohexane with tertiary amine and methyl substitutions.
  • Safety : Classified as hazardous (GHS07, GHS05) due to corrosive and irritant properties .

Structural and Functional Analysis Table

Compound Amine Type Key Substituents Known Applications/Toxicity
Target Compound Secondary Methoxy, 4,4-dimethylcyclohexane No data; potential CNS or CO₂ capture
4,4′-DMAR Secondary Oxazoline ring, methyl, aryl Psychoactive stimulant
4,4′-Methylenebis(cyclohexylamine) Primary Methylene-linked cyclohexane Industrial use; respiratory toxin
MDEA Tertiary Diethanol groups CO₂ capture solvent
[(1-Methylpiperidin-4-yl)methyl]amine Primary Piperidine ring Pharmaceutical intermediate

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